molecular formula C14H34N2O2Si B106875 Bis(2-diethylaminoethoxy)dimethylsilane CAS No. 17048-30-5

Bis(2-diethylaminoethoxy)dimethylsilane

Cat. No.: B106875
CAS No.: 17048-30-5
M. Wt: 290.52 g/mol
InChI Key: FOZYSMDCOCZNJA-UHFFFAOYSA-N
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Description

Bis(2-diethylaminoethoxy)dimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C14H34N2O2Si and its molecular weight is 290.52 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the optimal synthetic routes for Bis(2-diethylaminoethoxy)dimethylsilane, and how is purity validated?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or hydrosilylation. For example, reacting dimethylchlorosilane with 2-diethylaminoethanol in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target product. Post-synthesis, purity is validated using:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent integration and absence of residual solvents.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1050–1100 cm1^{-1} (Si-O-C stretching) and ~1250 cm1^{-1} (Si-CH3_3 bending) are key identifiers .
  • Mass Spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., 307.5 g/mol for C14_{14}H32_{32}N2_2O2_2Si) confirm stoichiometry .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to prevent inhalation of vapors, as amines may cause respiratory irritation .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage: Inert gas-purged containers (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How does the steric and electronic profile of this compound influence its ligand behavior in catalysis?

Methodological Answer:
The diethylaminoethoxy groups act as Lewis bases, coordinating to transition metals (e.g., Zr, Ti) in catalytic systems. Steric hindrance from the bulky substituents can:

  • Modulate Reactivity: Limit metal coordination sites, favoring selective substrate binding (e.g., in olefin polymerization) .
  • Enhance Stability: Bulky ligands reduce metal center decomposition, as seen in zirconocene catalysts for ethylene polymerization .
    Experimental Validation: Compare catalytic activity (e.g., turnover frequency) with ligands of varying steric bulk (e.g., trimethyl vs. diethylaminoethoxy substituents) .

Q. Advanced: How can researchers resolve contradictions in reported catalytic efficiencies under varying conditions?

Methodological Answer:
Discrepancies often arise from uncontrolled variables. A factorial design approach isolates critical factors:

  • Variables: Temperature, solvent polarity, and catalyst loading.
  • Data Analysis: ANOVA to identify statistically significant interactions (e.g., solvent polarity’s impact on ligand dissociation rates) .
    Case Study: If catalytic activity drops in polar solvents, investigate solvent-silane interactions via 29^{29}Si NMR to detect hydrolysis byproducts .

Q. Basic: What spectroscopic markers distinguish this compound from analogous silanes?

Methodological Answer:

  • 1^1H NMR: Signals at δ 0.1–0.3 ppm (Si-CH3_3), δ 1.0–1.2 ppm (N-CH2_2-CH3_3), and δ 3.4–3.6 ppm (O-CH2_2-) .
  • 13^13C NMR: Peaks at δ 5–10 ppm (Si-CH3_3), δ 45–50 ppm (N-CH2_2), and δ 60–65 ppm (O-CH2_2) .
  • FTIR: Absence of Si-Cl (~500 cm1^{-1}) confirms successful substitution .

Q. Advanced: What strategies enhance the stability of this compound in aqueous environments?

Methodological Answer:

  • Protective Groups: Introduce hydrolytically stable substituents (e.g., trimethylsilyl) at the amine moiety .
  • Encapsulation: Use micellar systems (e.g., SDS micelles) to shield the silane from water .
  • Kinetic Studies: Monitor degradation via UV-Vis or conductivity measurements to identify pH-dependent hydrolysis pathways .

Q. Advanced: How does this compound perform in host-guest chemistry compared to phosphine-based ligands?

Methodological Answer:

  • Electronic Effects: The silane’s weaker Lewis basicity (vs. phosphines) reduces metal-ligand bond strength, favoring reversible substrate binding .
  • Experimental Comparison: Conduct competitive binding assays with guest molecules (e.g., pyridine derivatives) using isothermal titration calorimetry (ITC) .

Q. Basic: What are the environmental and regulatory considerations for disposing of this compound?

Methodological Answer:

  • EPA Guidelines: Classify as a non-hazardous waste if hydrolysis byproducts (e.g., silicic acid, diethylamine) are non-toxic .
  • Biodegradation: Aerobic soil studies (OECD 301B) assess mineralization rates. If <60% in 28 days, incinerate at >800°C .

Q. Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
  • MD Simulations: Model solvent-silane interactions to predict solvolysis pathways .

Q. Advanced: How can researchers tailor the compound for specific applications in material science?

Methodological Answer:

  • Surface Functionalization: Silane’s Si-O bonds anchor to oxide surfaces (e.g., SiO2_2). Use XPS to confirm monolayer formation .
  • Hybrid Materials: Co-condense with tetraethoxysilane (TEOS) to create amine-functionalized mesoporous silica for CO2_2 capture .

Properties

CAS No.

17048-30-5

Molecular Formula

C14H34N2O2Si

Molecular Weight

290.52 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy-dimethylsilyl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C14H34N2O2Si/c1-7-15(8-2)11-13-17-19(5,6)18-14-12-16(9-3)10-4/h7-14H2,1-6H3

InChI Key

FOZYSMDCOCZNJA-UHFFFAOYSA-N

SMILES

CCN(CC)CCO[Si](C)(C)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCO[Si](C)(C)OCCN(CC)CC

Key on ui other cas no.

17048-30-5

Synonyms

Bis[2-(diethylamino)ethoxy]dimethylsilane

Origin of Product

United States

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